molecular formula C17H18ClN3O B2712160 N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide CAS No. 549544-51-6

N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide

Cat. No. B2712160
CAS RN: 549544-51-6
M. Wt: 315.8
InChI Key: BGZVMASYWVHKFC-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide” is a compound that likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The compound also likely contains a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2), and is also common in many drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions . The exact method would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of techniques, including melting point determination, solubility testing, and spectroscopic methods .

Scientific Research Applications

Antimycobacterial Activity Research into N-phenylpyrazine-2-carboxamides has uncovered compounds with significant in vitro activity against Mycobacterium tuberculosis. A study synthesizing thirty 5-chloro-N-phenylpyrazine-2-carboxamides with various phenyl ring substituents demonstrated most compounds' MIC values ranged between 1.56-6.25 µg/mL against M. tuberculosis H37Rv. This indicates a broad antimycobacterial potential for these compounds, highlighting their relevance in treating tuberculosis (Zítko et al., 2013).

Androgen Receptor Antagonism A series of N-arylpiperazine-1-carboxamide derivatives has been identified as potent androgen receptor (AR) antagonists, with potential applications in treating prostate cancer. Among these, trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide exhibited strong AR antagonistic activity, comparable to or exceeding that of existing antiandrogens. This suggests its utility as a novel therapeutic agent for prostate cancer management (Kinoyama et al., 2005).

Pesticide and Herbicide Detection The development of biosensors incorporating N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide derivatives could offer a novel approach to detecting environmental pollutants like cyanide, chlorophenols, atrazine, and carbamate pesticides. These biosensors, which function by inhibiting the activity of enzymes such as tyrosinase, have been shown to detect these substances at low concentrations, demonstrating potential applications in environmental monitoring and safety assessments (Besombes et al., 1995).

Future Directions

The future directions of research involving a compound like this could include further exploration of its biological activity, development of synthesis methods, and investigation of its physical and chemical properties .

properties

IUPAC Name

N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZVMASYWVHKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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